Leucogen

Descripción general

Descripción

Leucoson is a potent anti-inflammatory compound widely used in the drug development of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease . It is also known as 2-(2-Phenylethylacetate)-4-carboxylthiazolidine .

Molecular Structure Analysis

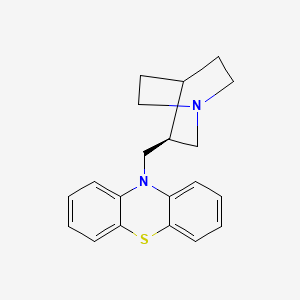

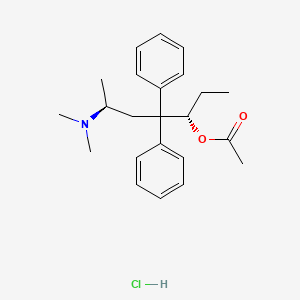

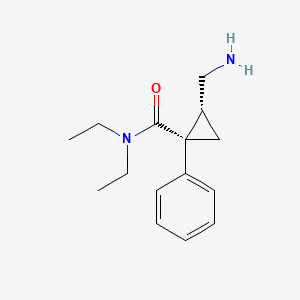

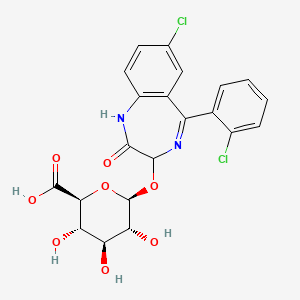

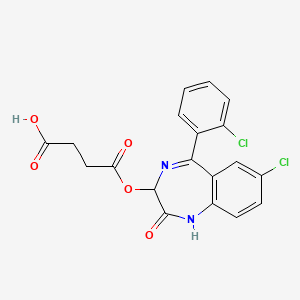

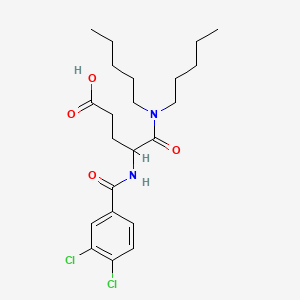

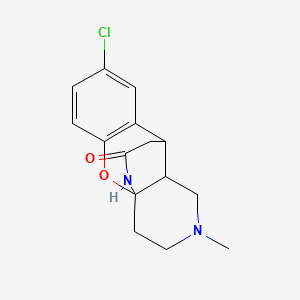

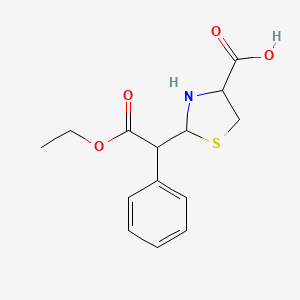

Leucoson has the molecular formula C14H17NO4S and a molecular weight of 295.36 . The IUPAC name for Leucoson is 2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid .Physical And Chemical Properties Analysis

Leucoson is a white crystalline powder . It has a molecular weight of 295.35 and its formula is C14H17NO4S . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Aplicaciones Científicas De Investigación

Vacuna contra la Leucemia Felina

Leucogen es una vacuna altamente purificada contra la leucemia felina producida por ingeniería genética . Se utiliza para la inmunización activa de gatos desde las ocho semanas de edad contra la leucemia felina para la prevención de la viremia persistente y los signos clínicos de la enfermedad relacionada .

Ingeniería Genética

La secuencia de la proteína de envoltura de FeLV se introdujo mediante un plásmido en una Escherichia coli adecuada . Este proceso es parte de las aplicaciones de ingeniería genética de this compound.

Expresión de Proteínas

La proteína de envoltura p45 de FeLV se expresa inicialmente en grandes cantidades en cuerpos de inclusión . Estos cuerpos se extraen y se purifican a fondo. Esto muestra el papel de this compound en la expresión de proteínas.

Tecnología de ADN Recombinante

This compound contiene una valencia contra el virus de la leucemia felina desarrollada mediante tecnología de ADN recombinante . Esto destaca su aplicación en el campo de la tecnología de ADN recombinante.

Producción de l-Leucina

La producción de l-leucina se mejoró mediante la interrupción de ltbR que codifica el regulador transcripcional y la sobreexpresión de los genes clave (leuAilvBNCE) de la vía de biosíntesis de l-leucina en Corynebacterium glutamicum XQ-9 . Esto indica el papel de this compound en la mejora de la producción de l-leucina.

Mejora del Flujo Redox

En Corynebacterium glutamicum, el flujo redox se mejoró para la producción mejorada de l-leucina . Esto demuestra la aplicación de this compound en la alteración del flujo redox para la producción mejorada de l-leucina.

Mecanismo De Acción

Target of Action

Leucogen, also known as Leucoson, primarily targets the production and release of functional neutrophils from the bone marrow . It promotes the growth and maturation of granulocytes in the bone marrow and the proliferation of leukocytes .

Mode of Action

This compound mimics the biological actions of granulocyte colony-stimulating factor (G-CSF) to increase the levels of neutrophils in the blood . It is a glycoprotein that regulates the production and release of neutrophils from the bone marrow . This interaction with its targets results in marked increases in peripheral blood neutrophil counts within 24 hours, with minor increases in monocytes .

Biochemical Pathways

It is known that g-csf, which this compound mimics, plays a crucial role in the hematopoietic cell lineage . It is involved in the homeostasis of the number of cells, lymphocyte differentiation, and metabolic processes, including lipid, amino acid, and nucleotide metabolism .

Pharmacokinetics (ADME Properties)

These properties play a crucial role in the bioavailability and efficacy of a drug

Result of Action

The molecular and cellular effects of this compound’s action include a significant increase in the number of peripheral white blood cells, platelets, and nucleated bone marrow cells . It markedly enhances cell viability and promotes the colony formation of bone marrow mononuclear cells . Furthermore, it has potential anticancer synergistic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound through gene-environment interactions

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Leucogen plays a crucial role in biochemical reactions, particularly in the regulation of neutrophils within the bone marrow . It affects neutrophil progenitor proliferation, differentiation, and enhances phagocytic activity . This compound interacts with cell surface receptors on hematopoietic cells, stimulating the development of granulocytes to increase their migration and cytotoxicity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating the production and release of functional neutrophils from the bone marrow . This compound causes marked increases in peripheral blood neutrophil counts within 24 hours, with minor increases in monocytes . These elevations of neutrophil counts are dose-dependent at recommended doses .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the G-CSF receptor, stimulating the production of neutrophils in the bone marrow . It acts on hematopoietic cells by binding to specific cell surface receptors, in turn, stimulating proliferation and differentiation . G-CSF and its receptor are necessary for basal and stress-induced granulopoiesis, which forms neutrophils .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. Following termination of this compound therapy, circulating neutrophil counts decrease by 50% within 1 to 2 days, and return to normal levels within 1 to 7 days .

Metabolic Pathways

This compound is involved in several metabolic pathways. It regulates the production of neutrophils within the bone marrow and enhances neutrophil progenitor proliferation . Specific enzymes or cofactors that this compound interacts with, or its effects on metabolic flux or metabolite levels, were not found in the search results.

Propiedades

IUPAC Name |

2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBMTQVSHNQIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941264 | |

| Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1950-36-3 | |

| Record name | Leyk | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001950363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1950-36-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOGEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZB58O726V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.